- Asymmetric Epoxidation of Alkenes Catalyzed by a Porphyrin-Inspired Manganese Complex, Organic Letters, 2013, 15(16), 4138-4141
Cas no 94535-50-9 (LEVCROMAKALIM)
LEVCROMAKALIM structure
Product Name:LEVCROMAKALIM
CAS-Nr.:94535-50-9
MF:C16H18N2O3
MW:286.325724124908
CID:827212
PubChem ID:93504
Update Time:2024-10-25
LEVCROMAKALIM Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- LEVCROMAKALIM
- Levcromakalim,(3S,4R)-3,4-dihydro-3-hydroxy-2,2-dimethyl-4-(2-oxo-1-pyrrolidinyl)-2H-1-benzopyran-6-carbonitrile
- lemakalim
- levcromakelim
- (3S,4R)-3,4-Dihydro-3-hydroxy-2,2-dimethyl-4-(2-oxo-1-pyrrolidinyl)-2H-1-benzopyran-6-carbonitrile (ACI)
- 2H-1-Benzopyran-6-carbonitrile, 3,4-dihydro-3-hydroxy-2,2-dimethyl-4-(2-oxo-1-pyrrolidinyl)-, (3S-trans)- (ZCI)
- (-)-Cromakalim
- (3S,4R)-(-)-Cromakalim
- BRL 38227
- Levkromakalim
- (3S,4R)-3-Hydroxy-2,2-dimethyl-4-(2-oxo-pyrrolidin-1-yl)-chroman-6-carbonitrile
- LEVCROMAKALIM [USAN]
- LEVCROMAKALIM (+/-)-FORM
- AKOS000281031
- NCGC00025132-01
- 94470-67-4
- (-)-Cromakalim;BRL 38227
- Cromakalimum [Latin]
- SR-01000597579-1
- NCGC00025132-02
- SR-01000597579-2
- Levcromakalim (USAN/INN)
- MLS001333994
- 6-Cyano-3,4-dihydro-2,2-dimethyl-trans-4-(2-oxo-1-pyrrolidinyl)-2H-benzo[b]pyran-3-ol
- (3s,4r)-3-hydroxy-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)chroman-6-carbonitrile
- (3S)-3-hydroxy-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)-3,4-dihydrochromene-6-carbonitrile
- CHEBI:6436
- Levcromakalim [USAN:INN:BAN]
- Cromakalime [French]
- 1-((3S,4R)-6-Ethynyl-3-hydroxy-2,2-dimethyl-chroman-4-yl)-pyrrolidin-2-one
- NS00125528
- LEVCROMAKALIM [INN]
- Tox21_110948
- Cromakalim, (3S-trans)-Isomer
- CS-6950
- (+/-)-cromakalim
- Cromakalim, trans-Isomer
- CHEMBL100
- (3S,4R)-3-hydroxy-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)-3,4-dihydro-2H-1-benzopyran-6-carbonitrile
- Levanex
- HMS2233P19
- HMS3414K15
- 2H-1-Benzopyran-6-carbonitrile, 3,4-dihydro-3-hydroxy-2,2-dimethyl-4-(2-oxo-1-pyrrolidinyl)-, (3S,trans)-
- HY-14255
- trans-6-Cyano-3,4-dihydro-2,2-dimethyl-4-(2-oxopyrrolidinyl)-2H-1-benzopyran-3-ol
- BRD-K24526313-001-08-6
- M&B-44809
- 2H-1-BENZOPYRAN-6-CARBONITRILE, 3,4-DIHYDRO-3-HYDROXY-2,2-DIMETHYL-4-(2-OXO-1-PYRROLIDINYL)-, (3S,4R)-
- CROMAKALIM [MART.]
- Cromakalim
- NCGC00025132-04
- BRN 3622889
- SMR000058880
- RW7PN4BLDJ
- (+-)-trans-3-Hydroxy-2,2-dimethyl-4-(2-oxo-1-pyrrolidinyl)-6-chromancarbonitrile
- CAS-94535-50-9
- BRL 34915
- 3-Hydroxy-2,2-dimethyl-4-(2-oxo-pyrrolidin-1-yl)-chroman-6-carbonitrile(BRL 38227)
- MLS001077309
- Tox21_113581
- brl34915
- MS-24087
- G12682
- BRL-34915
- 3-Hydroxy-2,2-dimethyl-4-(2-oxo-pyrrolidin-1-yl)-chroman-6-carbonitrile (Lemakalim)
- NCGC00025132-03
- (+/-)-TRANS-3-HYDROXY-2,2-DIMETHYL-4-(2-OXO-1-PYRROLIDINYL)-6-CHROMANCARBONITRILE
- D02385
- Cromakalime
- MLS000069770
- BRD-K24526313-001-18-5
- BRD-K24526313-001-17-7
- HMS3678K15
- LEVCROMAKALIM [MI]
- 0G4X367WA3
- SCHEMBL122344
- Cromakalimum
- BDBM50010132
- LEVCROMAKALIM [JAN]
- DTXCID3025677
- UNII-0G4X367WA3
- DTXSID5045677
- UNII-RW7PN4BLDJ
- 2H-1-Benzopyran-6-carbonitrile, 3,4-dihydro-3-hydroxy-2,2-dimethyl-4-(2-oxo-1-pyrrolidinyl)-, trans-(+-)-
- SR-01000597579
- BRL-38227
- 94535-50-9
- Opera_ID_416
- LEVCROMAKALIM (+/-)-FORM [MI]
- 3-Hydroxy-2,2-dimethyl-4-(2-oxo-pyrrolidin-1-yl)-chroman-6-carbonitrile
- BRL-38266
- 3S,4R-3-Hydroxy-2,2-dimethyl-4-(2-oxo-pyrrolidin-1-yl)-chroman-6-carbonitrile
- Cromakalim [INN:BAN]
- (3S,4R)-3-Hydroxy-2,2-dimethyl-4-(2-oxo-1-pyrrolidinyl)-6-chromancarbonitrile
- (3S,4R)-3-hydroxy-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)chromane-6-carbonitrile
- CROMAKALIM [INN]
- (3S,4R)-3-hydroxy-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)-3,4-dihydrochromene-6-carbonitrile
- Tox21_110948_1
- TVZCRIROJQEVOT-CABCVRRESA-N
- HMS3267D06
- LEVCROMAKALIM [WHO-DD]
-
- Inchi: 1S/C16H18N2O3/c1-16(2)15(20)14(18-7-3-4-13(18)19)11-8-10(9-17)5-6-12(11)21-16/h5-6,8,14-15,20H,3-4,7H2,1-2H3/t14-,15+/m1/s1
- InChI-Schlüssel: TVZCRIROJQEVOT-CABCVRRESA-N
- Lächelt: O[C@@H]1C(C)(C)OC2C=CC(=CC=2[C@H]1N1CCCC1=O)C#N
Berechnete Eigenschaften
- Genaue Masse: 286.13200
- Monoisotopenmasse: 286.132
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 5
- Schwere Atomanzahl: 21
- Anzahl drehbarer Bindungen: 1
- Komplexität: 481
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 2
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 73.6A^2
- XLogP3: 0.8
Experimentelle Eigenschaften
- Dichte: 1.31
- Schmelzpunkt: 242-244°
- Siedepunkt: 482.3°Cat760mmHg
- Flammpunkt: 245.5°C
- Löslichkeit: DMSO: ≤10 mM, soluble
- PSA: 73.56000
- LogP: 1.69158
- Spezifische Rotation: D26 -52.2° (c = 1 in chloroform)
LEVCROMAKALIM Sicherheitsinformationen
- WGK Deutschland:3
- Sicherheitshinweise: 22-24/25
- RTECS:DJ2177500
- Lagerzustand:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
LEVCROMAKALIM Zolldaten
- HS-CODE:2934999090
- Zolldaten:
China Zollkodex:
2934999090Übersicht:
2934999090. Andere heterocyclische Verbindungen. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:20.0%
Deklarationselemente:
Produktname, Inhalt der Komponentenverwenden, um
Zusammenfassung:
2934999090. andere heterocyclische Verbindungen. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:20.0%
LEVCROMAKALIM Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| TRC | L331300-10mg |
Levcromakalim |
94535-50-9 | 10mg |
$236.00 | 2023-05-18 | ||
| TRC | L331300-100mg |
Levcromakalim |
94535-50-9 | 100mg |
$1832.00 | 2023-05-18 | ||
| MedChemExpress | HY-14255-10mM*1mLinDMSO |
Levcromakalim |
94535-50-9 | 99.79% | 10mM*1mLinDMSO |
¥1260 | 2022-02-25 | |
| MedChemExpress | HY-14255-2mg |
Levcromakalim |
94535-50-9 | 99.83% | 2mg |
¥800 | 2025-04-15 | |
| MedChemExpress | HY-14255-5mg |
Levcromakalim |
94535-50-9 | 99.83% | 5mg |
¥1200 | 2025-04-15 | |
| MedChemExpress | HY-14255-10mg |
Levcromakalim |
94535-50-9 | 99.83% | 10mg |
¥1650 | 2025-04-15 | |
| MedChemExpress | HY-14255-50mg |
Levcromakalim |
94535-50-9 | 99.84% | 50mg |
¥6800 | 2024-04-15 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | L876225-2mg |
Levcromakalim |
94535-50-9 | ≥99% | 2mg |
¥820.80 | 2022-01-13 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | L876225-5mg |
Levcromakalim |
94535-50-9 | ≥99% | 5mg |
¥1,231.20 | 2022-01-13 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L47780-50mg |
LEVCROMAKALIM |
94535-50-9 | 50mg |
¥11052.0 | 2021-09-09 |
LEVCROMAKALIM Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide ; 4 h, 25 °C
1.2 Solvents: Water ; 25 °C
1.2 Solvents: Water ; 25 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide ; 6 h, rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Referenz
- Asymmetric epoxidation of cis-alkenes mediated by iminium salts: highly enantioselective synthesis of levcromakalim, Organic Letters, 2005, 7(3), 375-377
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Sodium hydride
Referenz
- Compositions and methods for extended release cromakalim therapy, World Intellectual Property Organization, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
Referenz
- Stereoselective epoxidation using chiral salen-type catalysts, United States, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
Referenz
- Method for the preparation of (3S,4R)-isomers of 4-(cyclic-amido)-2H-1-benzopyrans and 4-amino-3-hydroxy-2H-1-benzopyrans, European Patent Organization, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
Referenz
- Mechanism of action and systemic and regional hemodynamics of the potassium channel activator BRL34915 and its enantiomers, Circulation Research, 1988, 62(4), 679-86
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ; 6 h, -78 °C
1.2 Reagents: Water ; -78 °C
1.2 Reagents: Water ; -78 °C
Referenz
- Total synthesis of chromanol 293B and cromakalim via stereoselective amination of chiral benzylic ethers, Tetrahedron Letters, 2020, 61(5),
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide ; overnight, rt
Referenz
- Preparation of controlled-delivery cromakalim prodrugs, World Intellectual Property Organization, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide ; 30 min, rt
1.2 Solvents: Dimethyl sulfoxide ; 6 h, rt
1.3 Reagents: Water ; rt
1.2 Solvents: Dimethyl sulfoxide ; 6 h, rt
1.3 Reagents: Water ; rt
Referenz
- Immobilized dimeric chiral Mn(III) salen complex on short channel ordered mesoporous silica as an effective catalyst for the epoxidation of non-functionalized alkenes, Tetrahedron, 2012, 68(31), 6314-6322
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide
Referenz
- Preparation of optically active benzopyran compounds as antihypertensives and smooth muscle relaxants, Japan, , ,
Herstellungsverfahren 11
Reaktionsbedingungen
Referenz
- Synthesis of homochiral potassium channel openers: role of the benzopyranyl 3-hydroxyl group in cromakalim and pyridine N-oxides in determining the biological activities of enantiomers, Bioorganic & Medicinal Chemistry Letters, 1992, 2(3), 229-34
Herstellungsverfahren 12
Reaktionsbedingungen
Referenz
- 2,2-Dialkylnaphthalen-1-ones as new potassium channel activators, Journal of Medicinal Chemistry, 1993, 36(15), 2121-33
Herstellungsverfahren 13
Reaktionsbedingungen
Referenz
- Synthesis and antihypertensive activity of 4-(cyclic amido)-2H-1-benzopyrans, Journal of Medicinal Chemistry, 1986, 29(11), 2194-201
Herstellungsverfahren 14
LEVCROMAKALIM Raw materials
- 2,2-Dimethyl-3,4-epoxy-6-cyanochroman
- (3S,4R)-3,4-Dihydro-3-methoxy-2,2-dimethyl-4-(2-oxo-1-pyrrolidinyl)-2H-1-benzopyran-6-carbonitrile
LEVCROMAKALIM Preparation Products
LEVCROMAKALIM Verwandte Literatur
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
94535-50-9 (LEVCROMAKALIM) Verwandte Produkte
- 94470-67-4((+/-)-Cromakalim)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 764724-30-3(Ethyl 2-amino-3-(1H-imidazol-5-yl)propanoate)
- 1805098-81-0(Ethyl 4-(fluoromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-5-acetate)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Empfohlene Lieferanten
Enjia Trading Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Nanjing Jubai Biopharm
Gold Mitglied
CN Lieferant
Großmenge
Jinan Hanyu Chemical Co.,Ltd.
Gold Mitglied
CN Lieferant
Großmenge
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
钜澜化工科技(青岛)有限公司
Gold Mitglied
CN Lieferant
Großmenge